molecular formula C11H29O4PSi3 B14404668 Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate CAS No. 84838-65-3

Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate

Cat. No.: B14404668
CAS No.: 84838-65-3
M. Wt: 340.57 g/mol
InChI Key: PNUBVHJPOLBZKV-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific industrial and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate involves the reaction of trimethylsilyl chloride with appropriate phosphonate precursors under controlled conditions. The reaction typically requires a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphonate oxides, while substitution reactions can produce a variety of functionalized phosphonates .

Scientific Research Applications

Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate involves its interaction with specific molecular targets. The trimethylsilyl groups provide steric protection, allowing the phosphonate moiety to interact with enzymes or other biological molecules. This interaction can inhibit enzyme activity or alter molecular pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate is unique due to its combination of trimethylsilyl and phosphonate groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring both steric protection and phosphonate functionality .

Properties

CAS No.

84838-65-3

Molecular Formula

C11H29O4PSi3

Molecular Weight

340.57 g/mol

IUPAC Name

trimethyl-[trimethylsilyloxy(1-trimethylsilyloxyethenyl)phosphoryl]oxysilane

InChI

InChI=1S/C11H29O4PSi3/c1-11(13-17(2,3)4)16(12,14-18(5,6)7)15-19(8,9)10/h1H2,2-10H3

InChI Key

PNUBVHJPOLBZKV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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